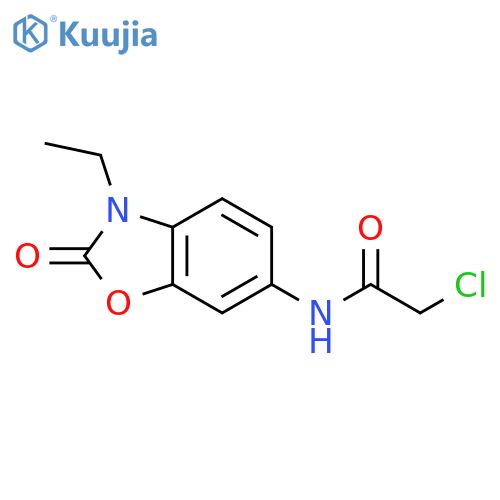

Cas no 842971-33-9 (2-Chloro-N-(3-ethyl-2-oxo-2,3-dihydro-benzooxazol-6-yl)-acetamide)

2-Chloro-N-(3-ethyl-2-oxo-2,3-dihydro-benzooxazol-6-yl)-acetamide 化学的及び物理的性質

名前と識別子

-

- 2-Chloro-N-(3-ethyl-2-oxo-2,3-dihydro-benzooxazol-6-yl)-acetamide

- Q27183364

- 2-Chloro-N-(3-ethyl-2-oxo-2,3-dihydrobenzo[d]oxazol-6-yl)acetamide

- SR-01000368590-1

- CHEMBL1441056

- 2-chloro-N-(3-ethyl-2-oxo-1,3-benzoxazol-6-yl)acetamide

- SMR000290662

- CHEBI:105612

- SR-01000368590

- HMS2692N24

- 842971-33-9

- MLS000718394

- AKOS000302970

-

- MDL: MFCD06589816

- インチ: InChI=1S/C11H11ClN2O3/c1-2-14-8-4-3-7(13-10(15)6-12)5-9(8)17-11(14)16/h3-5H,2,6H2,1H3,(H,13,15)

- InChIKey: MOXIZUOIEDHYCB-UHFFFAOYSA-N

- ほほえんだ: CCN1C2=C(OC1=O)C=C(NC(CCl)=O)C=C2

計算された属性

- せいみつぶんしりょう: 254.0458199Da

- どういたいしつりょう: 254.0458199Da

- 同位体原子数: 0

- 水素結合ドナー数: 1

- 水素結合受容体数: 5

- 重原子数: 17

- 回転可能化学結合数: 4

- 複雑さ: 324

- 共有結合ユニット数: 1

- 原子立体中心数の決定: 0

- 不確定原子立体中心数: 0

- 化学結合立体中心数の決定: 0

- 不確定化学結合立体中心数: 0

- 疎水性パラメータ計算基準値(XlogP): 1.5

- トポロジー分子極性表面積: 58.6Ų

2-Chloro-N-(3-ethyl-2-oxo-2,3-dihydro-benzooxazol-6-yl)-acetamide 価格詳細 >>

| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |

|---|---|---|---|---|---|---|---|---|

| Chemenu | CM376744-1g |

2-chloro-N-(3-ethyl-2-oxo-2,3-dihydro-1,3-benzoxazol-6-yl)acetamide |

842971-33-9 | 95%+ | 1g |

$*** | 2023-05-29 | |

| SHANG HAI HAO HONG Biomedical Technology Co., Ltd. | 1623514-5g |

2-Chloro-N-(3-ethyl-2-oxo-2,3-dihydrobenzo[d]oxazol-6-yl)acetamide |

842971-33-9 | 98% | 5g |

¥13734.00 | 2024-07-28 |

2-Chloro-N-(3-ethyl-2-oxo-2,3-dihydro-benzooxazol-6-yl)-acetamide 関連文献

-

Guang-Tong Chen,Min Yang,Bing-Bing Chen,Yan Song,Wei Zhang,Yan Zhang Food Funct., 2016,7, 4628-4636

-

Daniel E. Rubio-Diaz,Megan E. Pozza,Jordan Dimitrakov,Jason P. Gilleran,M. Monica Giusti,Judith L. Stella,Luis E. Rodriguez-Saona,C. A. Tony Buffington Analyst, 2009,134, 1133-1137

-

Cheng Zhang,Wei Wang,Yi-Cheng Li,Yan-Ge Yang,Yue Wu,Lin Liu J. Mater. Chem. A, 2018,6, 6800-6805

-

Nai-Chia Chen,Po-Yi Huang,Chien-Chen Lai,Yi-Hung Liu,Yu Wang,Shie-Ming Peng,Sheng-Hsien Chiu Chem. Commun., 2007, 4122-4124

-

Ian S. Kinstlinger,Jordan S. Miller Lab Chip, 2016,16, 2025-2043

-

Yu-Qi Gao,Yi Hou,Liming Zhu,Guzhou Chen,Dongyang Xu,Sheng-Yong Zhang,Yupeng He RSC Adv., 2019,9, 29005-29009

-

Riku Kubota,Shoichiro Asayama,Hiroyoshi Kawakami Chem. Commun., 2014,50, 15909-15912

-

Jing Zhang,Pu Xiao Polym. Chem., 2018,9, 1530-1540

2-Chloro-N-(3-ethyl-2-oxo-2,3-dihydro-benzooxazol-6-yl)-acetamideに関する追加情報

Compound CAS No: 842971-33-9 and Its Application in Modern Pharmaceutical Research

The compound with CAS No: 842971-33-9, known as 2-Chloro-N-(3-ethyl-2-oxo-2,3-dihydro-benzooxazol-6-yl)-acetamide, has recently garnered significant attention in the field of pharmaceutical chemistry due to its unique structural properties and potential therapeutic applications. This compound belongs to the class of benzooxazole derivatives, which have been extensively studied for their diverse biological activities, including anti-inflammatory, anticancer, and antimicrobial effects. The integration of a chloro group and an acetamide moiety in its structure further enhances its chemical versatility and pharmacological potential.

Recent studies have highlighted the importance of benzooxazole derivatives in drug discovery, particularly in the development of novel anticancer agents. The benzooxazole ring system is known for its ability to interact with various biological targets, such as protein kinases and transcription factors, which are often overexpressed in cancer cells. The substitution pattern of this compound, with a chloro group at position 2 and an ethyl group at position 3, plays a crucial role in modulating its bioactivity. This substitution pattern not only enhances the compound's solubility but also improves its ability to penetrate cellular membranes, making it a promising candidate for targeted drug delivery.

The synthesis of 2-Chloro-N-(3-ethyl-2-oxo-2,3-dihydro-benzooxazol-6-yl)-acetamide involves a multi-step process that combines traditional organic synthesis techniques with modern catalytic methods. Researchers have optimized the reaction conditions to achieve high yields and purity levels, ensuring that the compound is suitable for preclinical studies. The use of microwave-assisted synthesis has been particularly effective in streamlining the production process, reducing reaction times, and minimizing byproduct formation.

In terms of biological activity, this compound has demonstrated significant inhibitory effects on several cancer cell lines, particularly those resistant to conventional chemotherapy drugs. Preclinical studies have shown that it induces apoptosis in cancer cells by targeting key signaling pathways involved in cell proliferation and survival. Moreover, the compound exhibits selective cytotoxicity, meaning it preferentially affects cancer cells while sparing normal cells, which is a critical attribute for any potential anticancer agent.

Another area of interest for this compound is its potential application in treating inflammatory diseases. The acetamide moiety within its structure contributes to its anti-inflammatory properties by inhibiting the production of pro-inflammatory cytokines such as TNF-alpha and IL-6. This makes it a promising candidate for developing new therapies for conditions like rheumatoid arthritis and inflammatory bowel disease.

The structural flexibility of CAS No: 842971-33-9 also allows for further chemical modifications to enhance its pharmacokinetic properties. For instance, researchers are exploring the addition of hydrophilic groups to improve its solubility and bioavailability. Such modifications could significantly impact its therapeutic efficacy and pave the way for clinical trials.

In conclusion, CAS No: 842971-33-9, or 2-Chloro-N-(3-ethyl-2-oxo-2,3-dihydro-benzooxazol-6-yl)-acetamide, represents a cutting-edge advancement in pharmaceutical chemistry. Its unique structure, combined with its diverse biological activities, positions it as a valuable tool in the development of novel therapeutic agents. As research continues to uncover its full potential, this compound holds great promise for addressing unmet medical needs in oncology and inflammation management.

842971-33-9 (2-Chloro-N-(3-ethyl-2-oxo-2,3-dihydro-benzooxazol-6-yl)-acetamide) 関連製品

- 392322-76-8(N-{3,3'-dimethyl-4'-3-(phenylsulfanyl)propanamido-1,1'-biphenyl-4-yl}-3-(phenylsulfanyl)propanamide)

- 2649071-83-8(5-chloro-4-(2-isocyanatoethyl)-1-methyl-3-(trifluoromethyl)-1H-pyrazole)

- 206054-37-7(2-Chloro-N-(2-nitrophenyl)propanamide)

- 31575-15-2(3-Ethyl-7-hydroxy-4,8-dimethyl-2H-chromen-2-one)

- 1922855-17-1(1-Isoquinolinecarboxamide, 1,2,3,4-tetrahydro-4,4,7-trimethyl-)

- 2305080-38-8((R)-1-Benzyl-3-methyl-[1,4]diazepane)

- 1351641-04-7(3-(4-hydroxyoxan-4-yl)methyl-1-(3-phenylpropyl)urea)

- 1261756-13-1(3-Chloro-5-(2,4,5-trichlorophenyl)pyridine-4-acetonitrile)

- 1298116-18-3(Monacolin L Acid Lithium Salt)

- 1807059-25-1(1-(2-Bromo-4-(difluoromethoxy)phenyl)-3-chloropropan-2-one)